Ethyl docosa-4,7,10,13,16,19-hexaenoate

Vue d'ensemble

Description

Ethyl docosa-4,7,10,13,16,19-hexaenoate, also known as the ethyl ester of Docosahexaenoate (DHA), is enriched in the ethyl ester fraction by the selective alcoholysis of fatty acid ethyl esters originating from tuna oil with lauryl alcohol .

Synthesis Analysis

The synthesis of Ethyl docosa-4,7,10,13,16,19-hexaenoate involves the selective alcoholysis of ethyl esters originating from tuna oil with lauryl alcohol . More detailed information about the synthesis process can be found in the paper titled "Synthesis of ethyl ω‐ 2 H 5 ‐docosa‐4, 7, 10, 13, 16, 19‐hexaenoate" .Molecular Structure Analysis

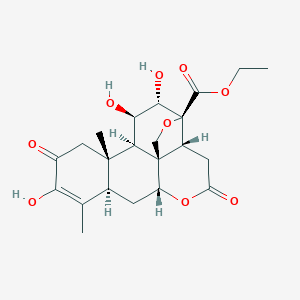

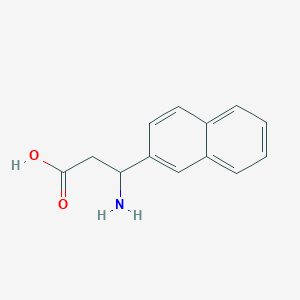

The molecular weight of Ethyl docosa-4,7,10,13,16,19-hexaenoate is 356.55 and its formula is C24H36O2 . The structure can be represented by the SMILES string:CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC (OCC)=O . Physical And Chemical Properties Analysis

Ethyl docosa-4,7,10,13,16,19-hexaenoate is a liquid that appears colorless to light yellow . It has a solubility of 100 mg/mL in both water and DMSO .Applications De Recherche Scientifique

Polyunsaturated Fatty Ester

Ethyl docosa-4,7,10,13,16,19-hexaenoic acid is a type of polyunsaturated fatty ester . Polyunsaturated fatty esters are important components of cell membranes and play crucial roles in various biological functions.

Anti-Inflammatory Role

This compound has been shown to play a major anti-inflammatory role . It can prevent LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .

Cell Culture Medium Component

It has been used as a component in Dulbecco’s modified Eagle medium (DMEM) for culturing cells . This allows researchers to study its impact on human induced pluripotent stem cell (iPSC)-derived neuronal at a molecular and cellular level .

Essential n-3 Polyunsaturated Fatty Acid

It is an abundant essential n-3 polyunsaturated fatty acid in the Central Nervous System (CNS) . These types of fatty acids are crucial for normal brain function.

Commercial Availability

The compound is commercially available and can be purchased from various biochemical suppliers . This makes it accessible for research and industrial applications.

Molecular Weight and Structure

The molecular weight of ethyl docosa-4,7,10,13,16,19-hexaenoate is 356.54 . Its molecular structure can be represented by the SMILES string CCOC(=O)CC\C=C\C\C=C\C\C=C\C\C=C\C\C=C\CC .

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl (4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5+,9-8+,12-11+,15-14+,18-17+,21-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNKVODZACVXDS-YATCGRJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Docosahexaenoic acid ethyl ester | |

CAS RN |

84494-72-4 | |

| Record name | 4,7,10,13,16,19-Docosahexaenoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084494724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the adsorption characteristics of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester from supercritical carbon dioxide onto different materials?

A: Research has explored the adsorption behavior of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester from supercritical carbon dioxide using two different adsorbents: silica gel [] and C18-bonded silica [].

Q2: How does the adsorption of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester compare to that of cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester under similar conditions?

A: Both cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester and cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester were investigated for their adsorption behavior on C18-bonded silica from supercritical carbon dioxide []. The study revealed that under identical conditions of temperature and carbon dioxide density, cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester exhibited a higher adsorption amount compared to cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester []. This difference in adsorption behavior could be attributed to the structural differences between the two molecules, particularly the number of double bonds and chain length, influencing their interactions with the C18-bonded silica surface.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Amino-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B164774.png)